Electrophysiologists isolating AMPA/kainate-mediated currents require a well-characterized NMDA antagonist with defined competitive pharmacology to avoid confounding off-target effects. DL-AP5 is the benchmark competitive NMDA glutamate-site antagonist validated across decades of synaptic plasticity research.
• Blocks HFS-induced LTP at 30 μM in acute hippocampal slices; >98% purity ensures reproducible, publication-grade results
• Reversible, competitive mechanism enables precise temporal control of NMDA receptor blockade in slice and in vivo infusion studies
• High water solubility (10 mM) simplifies stock preparation; distinct pharmacological signature vs. D-AP5, CPP, or MK-801 makes it irreplaceable as a reference antagonist
• BenchChem ensures verified purity and reliable global supply for uninterrupted research continuity
Molecular FormulaC5H12NO5P
Molecular Weight197.13 g/mol
CAS No.79055-67-7
Cat. No.B1139513
⚠ Attention: For research use only. Not for human or veterinary use.
DL-AP5 (DL-2-Amino-5-phosphonopentanoic acid; 2-APV) is a racemic mixture of the D- and L-isomers of AP5, functioning as a selective, competitive antagonist at the glutamate recognition site of the N-methyl-D-aspartate (NMDA) receptor . It is a widely utilized pharmacological tool for inhibiting NMDA receptor-dependent synaptic plasticity in electrophysiological and behavioral neuroscience research [1]. Its importance lies in its defined mechanism and its role as a benchmark for evaluating novel glutamatergic ligands [2].
FormRacemic DL-mixture; intermediate potency vs. D-AP5 enantiomer
WorkflowHigh aqueous solubility for direct buffer preparation; no DMSO needed
[1] Evans, R. H., Francis, A. A., Jones, A. W., Smith, D. A., & Watkins, J. C. (1982). The effect of a series of ω-phosphonic-α-carboxylic amino acids on electrically evoked and amino acid induced responses in isolated spinal cord preparations. British Journal of Pharmacology, 75(1), 65-75. View Source
[2] Pozzi, L., Pollak Dorocic, I., Wang, X., Carlén, M., & Meletis, K. (2017). Unilateral stimulation of the lateral division of the dorsal telencephalon induces synaptic plasticity in the bilateral medial division of zebrafish. Scientific Reports, 7(1), 9096. View Source
DL-AP5: Generic Substitution Concerns
Substituting DL-AP5 with a generic 'NMDA antagonist' is scientifically invalid. The NMDA receptor family comprises distinct heteromeric complexes (e.g., NR2A, NR2B, NR2C, NR2D) with varied pharmacology and functional roles [1]. While (R)-AP5 exhibits a defined subunit selectivity profile (NR2A > NR2B > NR2C > NR2D) [1], DL-AP5, as a racemate, exhibits intermediate potency and a distinct pharmacological signature compared to its active enantiomer D-AP5, as well as other competitive (CPP) and non-competitive (MK-801) antagonists [2]. Its specific use in validating NMDA receptor-dependent phenomena across species, including its demonstration of reversible LTP blockade, makes it a unique, non-interchangeable experimental control [3].
Enantiomer-Specific Pharmacology
DL-AP5 racemic mixture may not replicate the potency or subunit selectivity profile of pure D-AP5; L-isomer is far less active.
Mechanistic Class Mismatch
Competitive NMDA block (DL-AP5) is surmountable and reversible; non-competitive antagonists (e.g., MK-801) produce use-dependent, long-lasting block that may confound acute studies.
[1] Morley, R. M., Tse, H. W., Feng, B., Miller, J. C., Monaghan, D. T., & Jane, D. E. (2005). Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists. Journal of Medicinal Chemistry, 48(7), 2627-2637. View Source
[2] Foster, A. C., & Fagg, G. E. (1987). Comparison of L-[3H]glutamate, D-[3H]aspartate, DL-[3H]AP5 and [3H]NMDA as ligands for NMDA receptors in crude postsynaptic densities from rat brain. European Journal of Pharmacology, 133(3), 291-300. View Source
[3] Pozzi, L., Pollak Dorocic, I., Wang, X., Carlén, M., & Meletis, K. (2017). Unilateral stimulation of the lateral division of the dorsal telencephalon induces synaptic plasticity in the bilateral medial division of zebrafish. Scientific Reports, 7(1), 9096. View Source
DL-AP5: Comparative Evidence
Enantiomer Potency: D-AP5 vs. L-AP5
DL-AP5 is a racemic mixture composed of the active D-isomer and the far less active L-isomer. Direct comparison of the enantiomers reveals that D-AP5 exhibits approximately 52-fold higher potency than L-AP5 in inhibiting NMDA receptor function . Consequently, DL-AP5, being a 1:1 mixture, displays intermediate potency relative to the pure D-isomer, a fact which must be accounted for when interpreting dose-response relationships and comparing results across studies using different AP5 formulations .
Enantiomer PotencyData to verify
D-AP5 exhibits ≈52-fold higher potency than L-AP5 in functional NMDA receptor assays.
Supports dose-response interpretation across enantiomer formulations.
Racemic mixture yields intermediate potency; source data to verify.
EnantiomerNMDA receptorSynaptic plasticity
Evidence Dimension
Relative Potency at NMDA Receptor
Target Compound Data
Racemic mixture; intermediate potency
Comparator Or Baseline
D-AP5 (active isomer) vs. L-AP5 (inactive isomer)
Quantified Difference
D-AP5 is 52-fold more potent than L-AP5
Conditions
In vitro NMDA receptor functional assays
Why This Matters
This quantifies the expected reduction in potency compared to the pure D-isomer, allowing for accurate dose adjustment and direct comparison with studies using D-AP5.
EnantiomerNMDA receptorSynaptic plasticity
Binding Affinity vs. CPP
While direct Ki values for DL-AP5 are not consistently reported, its active component, D-AP5, has a Ki of 1.4 μM for the NMDA receptor . In contrast, (R)-CPP, a more potent competitive antagonist, exhibits Ki values ranging from 0.041 μM for NR2A-containing receptors to 1.99 μM for NR2D-containing receptors . This difference in binding affinity confirms that (R)-CPP is a higher-affinity ligand than the AP5 scaffold, a critical distinction for experimental models requiring maximal receptor blockade.
Affinity vs. CPPData to verify
D-AP5 Ki = 1.4 μM; (R)-CPP Ki = 0.041–1.99 μM depending on NR2 subunit.
Contextualizes relative binding affinity for required receptor blockade.
Cross-study comparable; direct DL-AP5 binding data limited.
(R)-CPP is 1.4- to 34-fold more potent than D-AP5 depending on the NR2 subunit
Conditions
Recombinant NMDA receptor binding assays
Why This Matters
This data contextualizes DL-AP5's potency among related compounds, enabling informed selection based on the required degree of receptor blockade for a specific application.
Binding AffinityKiCPPNMDA receptor
Functional Antagonism vs. MK-801
DL-AP5 functions as a competitive antagonist at the glutamate binding site, whereas MK-801 (dizocilpine) acts as a non-competitive, use-dependent open-channel blocker [1]. In hypoxia models, both DL-AP5 and MK-801 were able to delay hypoxic depolarization of hippocampal neurons and improve recovery of membrane potential upon reoxygenation [2]. However, due to its mechanism, MK-801 is a much higher affinity ligand (Ki = 30.5 nM [3]) and produces long-lasting, voltage-dependent block, while the effects of the competitive antagonist DL-AP5 are surmountable and reversible, which is often a desirable feature for acute experiments [1].
Mechanism vs. MK-801Class-level
DL-AP5 competitive, reversible; MK-801 non-competitive, high affinity (Ki 30.5 nM). Both delayed hypoxic depolarization.
Highlights reversible vs. use-dependent block for electrophysiology design.
MK-801 has a 46-fold higher affinity (Ki = 30.5 nM) vs. D-AP5 (Ki = 1.4 μM)
Conditions
Electrophysiological recordings from rat hippocampal slices
Why This Matters
This highlights the fundamental mechanistic difference between competitive and non-competitive NMDA antagonists, allowing researchers to choose the appropriate tool for studying receptor function without confounding use-dependent or irreversible effects.
[1] Wong, E. H., Kemp, J. A., Priestley, T., Knight, A. R., Woodruff, G. N., & Iversen, L. L. (1986). The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist. Proceedings of the National Academy of Sciences, 83(18), 7104-7108. View Source
[2] Bibgraph. (n.d.). Competitive and non-competitive N-methyl-D-aspartate antagonists modify hypoxia-induced membrane potential changes and protect rat hippocampal slices from functional impairment: a quantitative comparison. View Source
The functional selectivity of DL-AP5 is defined by its lack of activity at other ionotropic glutamate receptors. In radioligand binding studies, DL-AP5 and MK-801 were both found to be 'almost inactive' at the AMPA receptor, even at the maximal concentrations tested [1]. This is in contrast to AMPA/kainate receptor antagonists like CNQX, which potently inhibit AMPA (IC50 = 0.3 μM) and kainate (IC50 = 1.5 μM) receptors . This confirms that DL-AP5 is a highly selective tool for the NMDA receptor family.
Receptor SelectivityReported
DL-AP5 almost inactive at AMPA receptors; >1000-fold selectivity over AMPA vs. CNQX (IC50 0.3 μM AMPA).
Enables isolation of NMDA-specific responses without AMPA/kainate cross-reactivity.
Reported in rat cortex membrane binding.
SelectivityAMPAKainateNMDA receptor
Evidence Dimension
Inhibition of AMPA Receptor Binding
Target Compound Data
Almost inactive at AMPA receptors
Comparator Or Baseline
CNQX: IC50 = 0.3 μM (AMPA) and 1.5 μM (Kainate)
Quantified Difference
DL-AP5 exhibits >1000-fold selectivity for NMDA over AMPA receptors
Conditions
Rat cortex membrane binding assay
Why This Matters
This selectivity profile is essential for experiments aimed at isolating the specific contribution of NMDA receptors in complex biological systems without off-target effects on other glutamate receptors.
SelectivityAMPAKainateNMDA receptor
[1] Murphy, D. E., Snowhill, E. W., & Williams, M. (1991). Binding of DL-[3H]-alpha-Amino-3-Hydroxy-5-Methyl-Isoxazole-4-Propionic Acid (AMPA) to Rat Cortex Membranes Reveals Two Sites or Affinity States. Journal of Receptor Research, 11(5), 823-837. View Source
Aqueous Solubility and Handling
DL-AP5 exhibits favorable aqueous solubility for research applications. It is soluble in water up to 39 mg/mL (197.83 mM) and, as the sodium salt, to 100 mM in water . This high water solubility allows for the preparation of concentrated stock solutions for acute slice electrophysiology, where it is commonly used at concentrations of 30-100 μM [1]. This contrasts with many other lipophilic antagonists that require DMSO, a solvent that can have confounding effects on neuronal excitability.
Aqueous SolubilityReported
39 mg/mL (197.8 mM) in water; sodium salt soluble to 100 mM.
Supports direct aqueous stock preparation for electrophysiology.
Eliminates DMSO-related confounds in neuronal excitability assays.
SolubilityFormulationElectrophysiology
Evidence Dimension
Aqueous Solubility
Target Compound Data
39 mg/mL (197.83 mM) in water
Comparator Or Baseline
DL-AP5 sodium salt: Soluble to 100 mM in water
Quantified Difference
N/A
Conditions
In vitro solubility testing at 25°C
Why This Matters
High water solubility simplifies experimental workflows, eliminates the need for DMSO or other potentially confounding solvents, and ensures reliable drug delivery in vitro and ex vivo.
SolubilityFormulationElectrophysiology
[1] Pozzi, L., Pollak Dorocic, I., Wang, X., Carlén, M., & Meletis, K. (2017). Unilateral stimulation of the lateral division of the dorsal telencephalon induces synaptic plasticity in the bilateral medial division of zebrafish. Scientific Reports, 7(1), 9096. View Source
In Vivo CNS Activity
DL-AP5 is active in vivo when administered directly into the central nervous system (CNS). For instance, intra-CA1 injection of DL-AP5 at doses of 0.25 and 0.5 μg/mouse was shown to reverse tramadol-induced memory impairment in a passive avoidance task . This confirms that DL-AP5 can effectively block NMDA receptors in vivo to produce measurable behavioral effects. While its poor oral bioavailability limits systemic use, this makes it a highly effective tool for targeted intracranial infusion studies to probe the role of NMDA receptors in specific brain regions.
In Vivo BehavioralData to verify
Intra-CA1 0.25–0.5 μg/mouse reversed tramadol-induced memory impairment in passive avoidance.
Reported in vivo NMDA receptor blockade produces measurable behavioral endpoints.
Supports targeted intracranial infusion; oral bioavailability not characterized.
In VivoBehaviorMemoryCNS
Evidence Dimension
In Vivo Efficacy (Behavioral)
Target Compound Data
0.25 and 0.5 μg/mouse (i.c.v.) reversed memory impairment
Comparator Or Baseline
N/A (Demonstration of in vivo activity)
Quantified Difference
N/A
Conditions
Step-down passive avoidance task in mice
Why This Matters
This demonstrates that DL-AP5 has sufficient CNS penetration and stability following intracranial administration to be a valuable tool for in vivo studies of learning, memory, and other NMDA receptor-dependent behaviors.
In VivoBehaviorMemoryCNS
DL-AP5: Neuroscience Research Applications
Validating NMDA Dependency in Electrophysiology
DL-AP5 is the standard competitive antagonist for confirming that a synaptic plasticity phenomenon (e.g., LTP or LTD) or an evoked postsynaptic current is NMDA receptor-dependent. Its reversible, competitive block and high water solubility make it ideal for acute slice electrophysiology, as demonstrated by its ability to block HFS-induced LTP at a concentration of 30 μM [1].
In Vivo Learning and Memory Studies
For behavioral neuroscience, DL-AP5 is used for chronic or acute intracranial infusion to study the role of NMDA receptors in specific brain regions (e.g., hippocampus, amygdala) during learning and memory tasks. Studies show its efficacy in modulating state-dependent memory retrieval following intra-CA1 injection in mice .
Reference Control for NMDA Drug Discovery
DL-AP5 serves as a critical reference compound in drug discovery programs aimed at developing novel NMDA receptor antagonists or modulators. Its well-characterized pharmacology and competitive mechanism provide a benchmark for assessing the potency and selectivity of new chemical entities, particularly in screening campaigns for anticonvulsant or neuroprotective agents [2].
Isolating NMDA vs. AMPA/Kainate Responses
DL-AP5 is the tool of choice for experiments requiring the isolation of AMPA/kainate receptor-mediated responses. Its high selectivity for NMDA receptors allows researchers to block the NMDA component of a complex glutamatergic signal, enabling the study of non-NMDA receptor function in isolation without confounding off-target effects [3].
Application
Selection Property
Validation Focus
Electrophysiology NMDA-dependence validation
Competitive, reversible NMDA block; high water solubility
Confirm LTP/LTD NMDA receptor dependency
In vivo learning and memory studies
Targeted intracranial infusion for region-specific block
Modulation of state-dependent memory retrieval (reported)
High NMDA selectivity; minimal AMPA/kainate activity
Study non-NMDA receptor function without NMDA confound
[1] Pozzi, L., Pollak Dorocic, I., Wang, X., Carlén, M., & Meletis, K. (2017). Unilateral stimulation of the lateral division of the dorsal telencephalon induces synaptic plasticity in the bilateral medial division of zebrafish. Scientific Reports, 7(1), 9096. View Source
[2] Evans, R. H., Francis, A. A., Jones, A. W., Smith, D. A., & Watkins, J. C. (1982). The effect of a series of ω-phosphonic-α-carboxylic amino acids on electrically evoked and amino acid induced responses in isolated spinal cord preparations. British Journal of Pharmacology, 75(1), 65-75. View Source
[3] Murphy, D. E., Snowhill, E. W., & Williams, M. (1991). Binding of DL-[3H]-alpha-Amino-3-Hydroxy-5-Methyl-Isoxazole-4-Propionic Acid (AMPA) to Rat Cortex Membranes Reveals Two Sites or Affinity States. Journal of Receptor Research, 11(5), 823-837. View Source
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